molecular formula C20H17N3O3S B2588211 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide CAS No. 872695-49-3

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide

Número de catálogo: B2588211
Número CAS: 872695-49-3
Peso molecular: 379.43
Clave InChI: CLBMCJFYUFNQCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide is a complex organic compound that features a benzodioxole moiety, a pyridazine ring, and a benzylacetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, followed by the introduction of the pyridazine ring. The final step involves the formation of the benzylacetamide group through a series of nucleophilic substitution reactions.

    Preparation of Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of Pyridazine Ring: The pyridazine ring is introduced via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of Benzylacetamide Group: The final step involves the reaction of the intermediate compound with benzylamine and acetic anhydride to form the benzylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylacetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzylamine, acetic anhydride, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various benzylacetamide derivatives.

Mecanismo De Acción

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide is unique due to its combination of a benzodioxole moiety, a pyridazine ring, and a benzylacetamide group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Actividad Biológica

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-benzylacetamide is a complex organic compound notable for its structural features, including a pyridazine ring, thioether linkage, and an acetamide functional group. Its unique structure suggests potential therapeutic applications, particularly in medicinal chemistry.

The molecular formula of the compound is C20H16N6O3SC_{20}H_{16}N_{6}O_{3}S with a molecular weight of approximately 420.4 g/mol. The presence of the 2H-1,3-benzodioxole moiety enhances its chemical reactivity and biological interaction potential.

PropertyValue
Molecular FormulaC20H16N6O3S
Molecular Weight420.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. Preliminary studies indicate that it may modulate enzyme activity, leading to significant downstream effects on cellular processes such as proliferation and apoptosis. This modulation may involve inhibition or activation of key signaling pathways relevant in cancer and other diseases .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related compounds have shown selective activity against Gram-positive bacteria, suggesting that derivatives of this compound may also exhibit similar properties. For instance, compounds with similar structural motifs have demonstrated varying degrees of antibacterial and antifungal activities .

Anticancer Potential

The compound's structural characteristics hint at potential anticancer properties. Studies on related benzodioxole derivatives indicate that they can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The structure–activity relationship (SAR) analysis in these studies helps identify promising candidates for further development .

Case Studies and Research Findings

  • Antimicrobial Screening : A study screening various derivatives showed that some exhibited selective antibacterial activity against Bacillus subtilis while others were effective against Candida albicans. The minimal inhibitory concentrations (MIC) were determined for several compounds, providing insight into their potential use as antimicrobial agents .
  • Cytotoxicity Assessment : In vitro studies have highlighted the cytotoxic effects of benzodioxole derivatives on cancer cells. For example, certain compounds demonstrated significantly lower toxicity to normal cells compared to cancer cells, indicating their potential as selective anticancer agents .

Propiedades

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c24-19(21-11-14-4-2-1-3-5-14)12-27-20-9-7-16(22-23-20)15-6-8-17-18(10-15)26-13-25-17/h1-10H,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBMCJFYUFNQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.